N-[(3,7-Dimethyl-1-benzofuran-2-yl)methyl]-N-methylprop-2-enamide
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Overview
Description
N-[(3,7-Dimethyl-1-benzofuran-2-yl)methyl]-N-methylprop-2-enamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran core
Industrial Production Methods
Industrial production of benzofuran derivatives often employs scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and transition-metal catalysis are commonly used to enhance reaction efficiency and selectivity . These methods are optimized to meet the demands of large-scale production while maintaining the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[(3,7-Dimethyl-1-benzofuran-2-yl)methyl]-N-methylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid, while reduction can produce N-[(3,7-Dimethyl-1-benzofuran-2-yl)methyl]amine.
Scientific Research Applications
N-[(3,7-Dimethyl-1-benzofuran-2-yl)methyl]-N-methylprop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of N-[(3,7-Dimethyl-1-benzofuran-2-yl)methyl]-N-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anti-tumor effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: Similar in structure but contain a sulfur atom instead of oxygen.
Indole derivatives: Contain a fused benzene and pyrrole ring, exhibiting similar biological activities.
Coumarin derivatives: Known for their anticoagulant properties and structural similarity to benzofuran.
Uniqueness
N-[(3,7-Dimethyl-1-benzofuran-2-yl)methyl]-N-methylprop-2-enamide stands out due to its specific substitution pattern on the benzofuran ring, which imparts unique chemical and biological properties
Properties
IUPAC Name |
N-[(3,7-dimethyl-1-benzofuran-2-yl)methyl]-N-methylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-5-14(17)16(4)9-13-11(3)12-8-6-7-10(2)15(12)18-13/h5-8H,1,9H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPIFABIFHJNDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(O2)CN(C)C(=O)C=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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